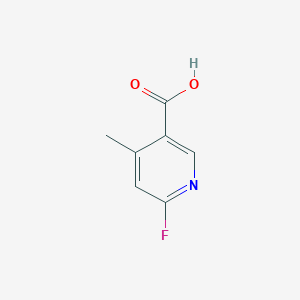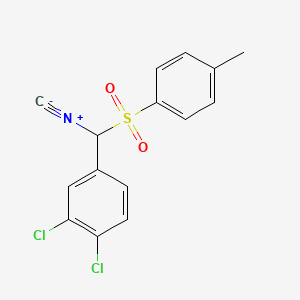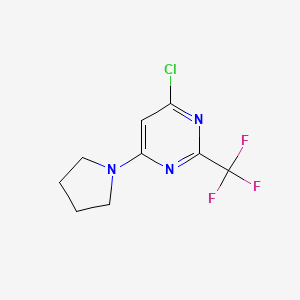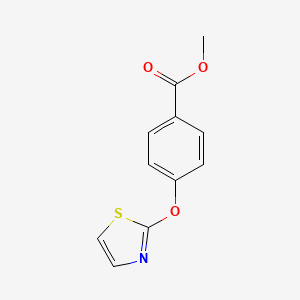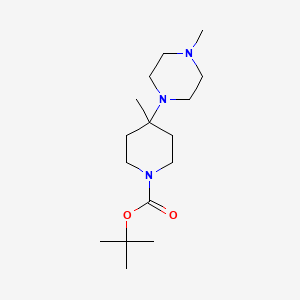![molecular formula C10H8BrN3O B1393204 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine CAS No. 1216804-34-0](/img/structure/B1393204.png)
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction yields 3-amino-6-bromopyridine, which can then undergo further reactions to form the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki cross-coupling.
Polymerization: The compound can undergo polymerization via Buchwald–Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction typically involves the use of palladium catalysts and arylboronic acids.
Buchwald–Hartwig Amination: This reaction requires sodium tert-butoxide and XPhos ligand.
Major Products
Substitution Products: Various pyridine derivatives can be formed through substitution reactions.
Polyaminopyridines: These are formed through polymerization reactions.
Aplicaciones Científicas De Investigación
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in Suzuki cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with arylboronic acids to form new carbon-carbon bonds . The exact molecular targets and pathways in biological systems are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-bromopyridine: This compound shares a similar structure and can undergo similar reactions.
5-Bromopyridine-3-boronic acid: Another related compound used in cross-coupling reactions.
Uniqueness
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. Its ability to act as a versatile building block in synthetic chemistry sets it apart from other similar compounds .
Propiedades
IUPAC Name |
6-(5-bromopyridin-3-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-3-9(6-13-4-7)15-10-2-1-8(12)5-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBRHMDXOFUITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


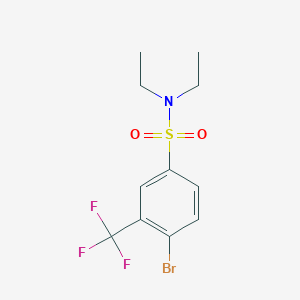


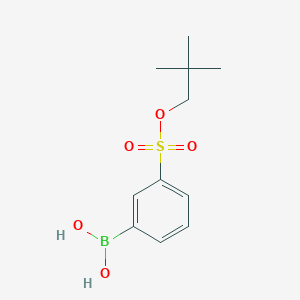

![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
